molecular formula C14H11NO4 B377189 2-(Methoxycarbonyl)phenyl isonicotinate

2-(Methoxycarbonyl)phenyl isonicotinate

Cat. No.: B377189
M. Wt: 257.24g/mol
InChI Key: DDVODGUCUUFDEO-UHFFFAOYSA-N
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Description

The study of novel ester compounds is a cornerstone of contemporary chemical research, driving innovations in fields ranging from materials science to pharmacology. The specific architecture of 2-(Methoxycarbonyl)phenyl isonicotinate (B8489971), which combines a pyridine-based isonicotinate with a salicylate-derived methoxycarbonylphenyl group, presents a unique scaffold for a variety of potential applications.

Isonicotinic acid, a pyridine-4-carboxylic acid, and its ester derivatives, known as isonicotinates, are of significant interest in organic synthesis and medicinal chemistry. ontosight.aichempanda.com The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, imparts specific electronic and structural properties to these molecules. ontosight.ai Isonicotinate derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai

In the realm of organic synthesis, isonicotinate esters have been employed as catalysts. For instance, tert-butyl isonicotinate has been used to catalyze the decarboxylative borylation of aryl and alkenyl carboxylic acids, providing a novel method for creating aryl boronate esters, which are valuable building blocks in organic chemistry. acs.org The synthesis of various isonicotinate esters, such as those with p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl groups, has been optimized to create effective acylating reagents. researchgate.net These "active esters" are valuable in the synthesis of more complex molecules. researchgate.net The versatility of the isonicotinate structure makes it a valuable component in the design of new chemical entities.

Table 1: Examples of Isonicotinic Acid Derivatives and their Applications

Compound Name Application Area Reference
Isonicotinic acid hydrazide (Isoniazid) Treatment of tuberculosis mdpi.com
tert-butyl isonicotinate Catalyst in decarboxylative borylation acs.org
Ethyl isonicotinate Organic synthesis intermediate for pharmaceuticals chemicalbook.comguidechem.com
Isonicotinic acid N-hydroxysuccinimidyl ester Active ester for acylation reactions nih.gov

The methoxycarbonylphenyl moiety, particularly the 2-(methoxycarbonyl)phenyl group, is structurally derived from methyl salicylate (B1505791). Methyl salicylate and its derivatives are well-known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. nih.govpatsnap.com This is largely due to their ability to be metabolized into salicylic (B10762653) acid, which inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response. patsnap.com

The incorporation of the methoxycarbonylphenyl group into larger molecular structures is a common strategy in drug design. For example, a series of methyl salicylate derivatives bearing a piperazine (B1678402) moiety were synthesized and showed potent anti-inflammatory activities. nih.gov The ester linkage in these architectures is crucial for their function, and various synthetic methods, such as Steglich esterification, are employed for their creation. mdpi.com The hydrophobic nature of the phenyl group, combined with the electronic properties of the methoxycarbonyl substituent, can influence the molecule's solubility, stability, and biological activity. wikipedia.org

Table 2: Physicochemical Properties of Related Methoxycarbonylphenyl Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Reference
2-[2-(Methoxycarbonyl)phenyl]acetic acid C10H10O4 194.18 nih.gov
3-[2-(Methoxycarbonyl)phenyl]propanoic acid C11H12O4 208.21 nih.gov
2-(Methoxycarbonyl)phenyl 2-hydroxybenzoate C15H12O5 272.25 chembk.com

Given the established significance of both isonicotinates and methoxycarbonylphenyl esters, there is a strong rationale for the academic investigation of hybrid molecules like 2-(Methoxycarbonyl)phenyl isonicotinate. The combination of these two moieties could lead to novel compounds with unique properties and applications.

Potential areas of research for derivatives of this compound include:

Medicinal Chemistry: The conjugation of an isonicotinate, with its potential for antimicrobial or anticancer activity, to a methoxycarbonylphenyl group, known for its anti-inflammatory properties, could result in a dual-action therapeutic agent. ontosight.ainih.gov The specific substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Supramolecular Chemistry: The pyridine nitrogen of the isonicotinate moiety can participate in hydrogen bonding and coordination with metal ions, making it a valuable building block for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.gov The methoxycarbonylphenyl group could further influence the packing and intermolecular interactions within these structures.

Materials Science: The aromatic nature of both ring systems suggests potential applications in materials science, where such compounds can be precursors to polymers or components of liquid crystals. The ester linkage provides a degree of rotational freedom that can be important for the physical properties of these materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24g/mol

IUPAC Name

(2-methoxycarbonylphenyl) pyridine-4-carboxylate

InChI

InChI=1S/C14H11NO4/c1-18-14(17)11-4-2-3-5-12(11)19-13(16)10-6-8-15-9-7-10/h2-9H,1H3

InChI Key

DDVODGUCUUFDEO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=NC=C2

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=NC=C2

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 2 Methoxycarbonyl Phenyl Isonicotinate and Its Derivatives

Catalytic Transformations Involving Isonicotinate (B8489971) Ligands

The coordination capabilities of the isonicotinate moiety have led to its incorporation in a wide array of catalytic systems. These range from photocatalysts for environmental cleanup to sophisticated platforms for fine chemical synthesis.

Isonicotinate-based compounds, particularly within metal-organic frameworks (MOFs), have demonstrated significant potential as photocatalysts for environmental remediation. These porous materials can act as robust platforms for the degradation of organic pollutants, such as synthetic dyes, from wastewater. The general mechanism involves the MOF absorbing light, which generates electron-hole pairs. organic-chemistry.org These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). organic-chemistry.orgchemguide.co.uk These ROS are powerful oxidizing agents that can break down complex dye molecules into simpler, less harmful substances like carbon dioxide and water. organic-chemistry.org

For instance, MOFs based on isonicotinate N-oxide have been synthesized and utilized for the efficient removal of pollutants like chromium(VI) from aqueous solutions, showcasing the effectiveness of the isonicotinate structure in environmental applications. researchgate.netacs.org Similarly, various metal complexes and nanocomposites, including those with structures analogous to isonicotinates, have been successfully used for the photocatalytic degradation of dyes like methylene (B1212753) blue and rhodamine B. mdpi.comresearchgate.netresearchgate.net The efficiency of these photocatalysts is often enhanced by doping with metal ions, which can act as electron scavengers, increasing the lifetime of the charge carriers and boosting the rate of dye degradation. researchgate.net

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. electronicsandbooks.com Chiral ligands are crucial for inducing enantioselectivity, and pyridine-containing molecules are frequently used scaffolds for these ligands. researchgate.net By incorporating chiral centers into the ligand structure, catalysts can create a chiral environment around the metal's active site, directing the stereochemical outcome of a reaction. nih.govrsc.org

While specific research on "2-(methoxycarbonyl)phenyl isonicotinate" in this context is limited, the broader class of chiral pyridine (B92270) carboxylates and their derivatives holds significant promise. Chiral pyridine-N-oxides, for example, have been designed and successfully applied as nucleophilic organocatalysts in acylative dynamic kinetic resolutions, achieving high enantiomeric excess. acs.org The design principles involve creating a chirotopic environment around the catalytically active pyridine nitrogen. nih.gov Given that isonicotinates are pyridine derivatives, the introduction of chirality into their structure, either on the pyridine ring or the ester portion, could yield effective ligands for a variety of asymmetric transformations catalyzed by metal complexes. rsc.orgnih.gov The development of such chiral isonicotinate complexes represents a promising avenue for creating novel, minimalist strategies in asymmetric catalysis.

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tunable pore size, high surface area, and accessible active sites of MOFs make them excellent candidates for heterogeneous catalysis. pearson.comencyclopedia.pub Isonicotinate is a common linker used in the synthesis of robust MOFs.

Research has specifically demonstrated the catalytic activity of a copper-based MOF, Cu(INA)₂ (where INA is the isonicotinate ion), in important multi-component organic reactions. researchgate.netresearchgate.net This isonicotinate-based MOF was found to be an efficient and reusable heterogeneous catalyst for both the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Biginelli reaction under solvent-free conditions. researchgate.netresearchgate.net

CuAAC (Click Chemistry): The Cu(INA)₂ catalyst effectively promoted the [3+2] cycloaddition of azides and terminal alkynes, yielding 1,4-disubstituted 1,2,3-triazoles, which are valuable structures in medicinal chemistry and materials science. researchgate.netmdpi.comnih.gov The high density of copper active sites within the isonicotinate framework contributes to its high catalytic activity. mdpi.com

Biginelli Reaction: The same Cu(isonicotinate)₂ MOF also catalyzed the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs). researchgate.netresearchgate.netrsc.org These heterocyclic compounds are known for their wide range of biological activities. Other MOFs have also been shown to be effective catalysts for this reaction, often leveraging Lewis acidic metal sites to activate the substrates. acs.orgrsc.orgresearchgate.net

The use of isonicotinate-based MOFs in these reactions highlights their potential as versatile and environmentally friendly catalysts, offering advantages such as high efficiency, selectivity, and recyclability. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The ligand coordinated to the palladium center plays a critical role in the catalyst's stability and reactivity. nih.govsigmaaldrich.com Derivatives of isonicotinic acid have been successfully employed as substrates and have the potential to act as ligands in these transformative reactions.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. researchgate.netorganic-chemistry.org A key study demonstrated a method for the mono-N-arylation of anilines with methyl 2,6-dichloroisonicotinate using a palladium acetate/XPhos catalyst system. thieme-connect.de This successful desymmetrization of a dihaloisonicotinate showcases the utility of isonicotinate derivatives as electrophilic partners in C-N bond formation. The reaction's outcome was found to be sensitive to the steric and electronic properties of both the amine and the isonicotinate substrate. thieme-connect.de

Suzuki-Miyaura Coupling: This reaction forges a C-C bond between an organoboron species and an organic halide. wikipedia.orgmdpi.com The Suzuki reaction has been applied to the solid-phase synthesis of 5-substituted nicotinic acid derivatives starting from 5-bromonicotinic acid. researchgate.netelectronicsandbooks.com This demonstrates that the pyridine ring of the isonicotinate scaffold is compatible with the mild conditions of the Suzuki coupling, allowing for the introduction of diverse aryl groups onto the core structure.

While the Kumada coupling, which uses Grignard reagents, is another powerful C-C bond-forming reaction, specific examples involving isonicotinate ligands are less common in the literature. However, the demonstrated success of isonicotinate derivatives in the Suzuki and Buchwald-Hartwig reactions underscores their robustness and potential for broader application in the field of cross-coupling chemistry.

Aerobic Oxidation Reactions Involving Isonicotinates

Aerobic oxidation, which uses molecular oxygen as the ultimate oxidant, is a key process in green chemistry. Research has shown that isonicotinate ligands can be formed in situ through the aerobic oxidation of precursor molecules, subsequently coordinating to metal centers.

In one notable example, a unique two-dimensional copper(II) isonicotinate polymer, [Cu(ina)₂(4-acpy)]n, was synthesized. Its formation was triggered by the Cu(II)-mediated aerobic oxidation of 4-acetylpyridine (B144475) using O₂. This reaction demonstrates the conversion of a heteroaromatic methyl ketone to a carboxylic acid (which becomes the isonicotinate ligand) under mild conditions, catalyzed by the copper center itself.

Selective Functional Group Transformations (e.g., Reduction of Ester Moieties)

The structure of This compound presents an interesting challenge in chemoselectivity, as it contains two distinct ester functionalities: a methyl ester (methoxycarbonyl) and a phenyl ester (isonicotinate). Selective transformation of one ester group while leaving the other intact would be a valuable synthetic manipulation.

The principles of ester reactivity suggest that such a selective transformation is feasible, particularly through hydrolysis. Phenyl esters are generally more reactive towards nucleophilic attack than alkyl esters like methyl esters. pearson.com This difference in reactivity is due to the phenoxide anion being a better leaving group than the methoxide (B1231860) anion. Therefore, under controlled hydrolysis conditions (e.g., using a specific enzyme or carefully titrated base), it is possible to selectively cleave the phenyl isonicotinate ester bond while leaving the methyl benzoate (B1203000) ester untouched. chemguide.co.ukacs.orgnih.gov

This concept is supported by studies on the hydrolysis of related compounds like methyl salicylate (B1505791), an isomer of the core structure of the title compound. miracosta.eduuomustansiriyah.edu.iq The selective hydrolysis of aryl esters in the presence of alkyl esters is a known synthetic strategy. organic-chemistry.org Conversely, achieving selective reduction of the less reactive methyl ester in the presence of the more reactive phenyl ester would be more challenging and would require highly specific reducing agents and conditions that can differentiate between the two carbonyl groups. Standard strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both esters, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically unreactive towards simple esters. mdpi.comresearchgate.netthieme-connect.de The development of a method for the selective reduction of one ester group in this compound would represent a significant synthetic achievement.

Cycloaddition and Rearrangement Reactions (e.g., Isoxazole (B147169) Strategy)organic-chemistry.orgrsc.orgresearchgate.net

The strategic use of isoxazoles as precursors for the synthesis of highly substituted pyridine and nicotinate (B505614) frameworks represents a significant advancement in heterocyclic chemistry. These methodologies leverage the inherent reactivity of the isoxazole ring, which can undergo various cycloaddition and rearrangement reactions to afford the desired pyridine core. This "isoxazole strategy" offers a versatile and modular approach to compounds that are structurally related to this compound.

One prominent approach involves the metal-catalyzed ring expansion of isoxazoles. For instance, rhodium carbenoids, generated from vinyldiazoacetates, can induce a ring expansion of 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org This process is initiated by the formal insertion of the rhodium carbenoid across the N-O bond of the isoxazole. The resulting intermediate can then undergo a rearrangement upon heating to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.govorganic-chemistry.org The reaction is typically performed in a one-pot sequence, providing a concise route to highly functionalized pyridines. organic-chemistry.org The proposed mechanism for the rearrangement of the N-O insertion product involves either a Claisen-type rearrangement or an electrocyclic ring opening followed by tautomerization. organic-chemistry.org

Reactant 1 (Isoxazole)Reactant 2 (Vinyldiazoacetate)CatalystProduct (Pyridine Derivative)Yield (%)Reference
3,5-Dimethylisoxazole(E)-StyrylvinyldiazoacetateRh₂(OAc)₄Methyl 2-methyl-6-phenyl-4-styryl-1,4-dihydropyridine-3-carboxylate79 (for ring expansion product) nih.gov

Another powerful method utilizes molybdenum hexacarbonyl [Mo(CO)₆] to mediate the transformation of isoxazole derivatives into pyridone and nicotinate structures. nih.govacs.orgnih.gov This strategy often begins with the reductive cleavage of the isoxazole N-O bond by Mo(CO)₆ in the presence of water, which generates a β-aminoenone intermediate. rsc.orgnih.gov Subsequent intramolecular condensation of this intermediate leads to the formation of the pyridine ring. nih.gov A notable application of this is the synthesis of fully substituted nicotinates from 4-methylideneisoxazol-5-ones and ketone enamines. nih.govacs.org The multi-step, one-pot procedure involves the formation of a 5-methoxyisoxazole, followed by Mo(CO)₆/H₂O-mediated hydrogenative cleavage of the O-N bond, which triggers isomerization and condensation to form a dihydropyridine (B1217469) that is then aromatized. nih.govacs.org

Isoxazole PrecursorReagentsProductYield (%)Reference
Methyl 2-(3-phenylisoxazol-5-yl)-3-oxobutanoateMo(CO)₆, H₂O, MeCNMethyl 2-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate74 nih.gov
Methyl 2-(3-(4-chlorophenyl)isoxazol-5-yl)-3-oxobutanoateMo(CO)₆, H₂O, MeCNMethyl 6-(4-chlorophenyl)-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate78 nih.gov
Methyl 2-(3-p-tolylisoxazol-5-yl)-3-oxobutanoateMo(CO)₆, H₂O, MeCNMethyl 2-methyl-4-oxo-6-p-tolyl-1,4-dihydropyridine-3-carboxylate72 nih.gov

Furthermore, cycloaddition reactions provide another avenue for converting isoxazoles into pyridines. An inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines, promoted by a Lewis acid such as titanium tetrachloride (TiCl₄), yields substituted pyridines. rsc.orgrsc.org The reaction is highly regioselective, with the initial [4+2] cycloaddition forming an oxaza-[2.2.1]-bicycle intermediate. rsc.org This intermediate then undergoes ring-opening and subsequent reduction to afford the final pyridine product. rsc.orgrsc.org

IsoxazoleEnamineReagentsProduct (Pyridine)Reference
Isoxazole1-(Cyclohex-1-en-1-yl)pyrrolidineTiCl₄(THF)₂, Ti powder5,6,7,8-Tetrahydroquinoline rsc.org
3,5-Dimethylisoxazole1-(Cyclohex-1-en-1-yl)pyrrolidineTiCl₄(THF)₂, Ti powder2,4-Dimethyl-5,6,7,8-tetrahydroquinoline rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Methoxycarbonyl Phenyl Isonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 2-(Methoxycarbonyl)phenyl isonicotinate (B8489971) can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For 2-(Methoxycarbonyl)phenyl isonicotinate, distinct signals are expected for the protons on the isonicotinate ring, the phenyl ring, and the methoxy (B1213986) group. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex pattern. The protons on the pyridine (B92270) ring of the isonicotinate moiety are expected at the downfield end of this region due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group. Specifically, the protons ortho to the pyridine nitrogen (H-2' and H-6') would appear at the lowest field. The protons of the phenyl ring would resonate at slightly higher fields. The ester's methyl group (-OCH₃) would appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include those for the two distinct carbonyl carbons of the ester groups, which are expected to appear significantly downfield (δ 160-170 ppm). The aromatic carbons of both the pyridine and phenyl rings would resonate in the δ 120-150 ppm range. The carbon of the methoxy group (-OCH₃) would be found much further upfield.

Predicted NMR data based on analysis of similar structures is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-OCH₃ ~3.9 (s, 3H) ~53
Phenyl-H ~7.2-8.2 (m, 4H) ~125-135
Pyridine-H ~7.8-9.2 (m, 4H) ~123-151
C=O (Phenyl Ester) - ~165
C=O (Isonicotinate) - ~164
C-O (Phenyl) - ~151

Note: The table presents predicted values based on spectral data of analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum is particularly useful for identifying the characteristic stretching vibrations of the carbonyl (C=O) groups. In this compound, two distinct C=O stretching bands are expected due to the different electronic environments of the aryl ester and the pyridine ester. These would typically appear in the region of 1720-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ester linkages (around 1250-1300 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and C-H stretching from the aromatic and methyl groups (above 3000 cm⁻¹ and around 2950 cm⁻¹, respectively).

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice-versa. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in the Raman spectrum, providing a clear fingerprint for the molecule.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3050-3100 FT-IR, FT-Raman
Methyl C-H Stretch 2950-2990 FT-IR, FT-Raman
C=O Stretch (Ester) 1720-1750 FT-IR (Strong)
Aromatic C=C/C=N Stretch 1400-1610 FT-IR, FT-Raman
C-O Stretch (Ester) 1250-1300 FT-IR (Strong)

Mass Spectrometry (MS, HRMS, MALDI-TOF MS) in Compound Identification

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₄H₁₁NO₄), the expected exact mass can be calculated and compared to the experimental value, confirming the composition. HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.govmdpi.com

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester bonds. Expected fragments would correspond to the isonicotinoyl cation, the methoxycarbonylphenyl radical cation, and subsequent losses of molecules like CO, CO₂, or OCH₃.

Table 3: Predicted Mass Spectrometry Data for this compound

Data Type Value
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Calculated Exact Mass [M+H]⁺ 258.0761
Key Fragment (m/z) 124.03 (Isonicotinoyl cation)
Key Fragment (m/z) 151.04 (Methoxycarbonylphenyl cation)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide accurate bond lengths, bond angles, and torsional angles. nih.gov This data reveals the molecule's conformation, including the relative orientation of the phenyl and pyridine rings. Such structural details are crucial for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, which dictate the crystal packing. mdpi.com

Elemental Analysis in Compositional Verification

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₄H₁₁NO₄). A close agreement between the experimental and calculated values serves as a fundamental confirmation of the sample's purity and empirical formula. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₁₄H₁₁NO₄)

Element Theoretical Percentage (%)
Carbon (C) 65.37%
Hydrogen (H) 4.31%
Nitrogen (N) 5.44%

Computational and Theoretical Insights into 2 Methoxycarbonyl Phenyl Isonicotinate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to predict its geometry, energy, and reactivity. swinburne.edu.aunih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. swinburne.edu.au

Key insights derived from DFT analysis include:

Geometric Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, its ground-state geometry. epstem.net This process also yields optimized bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. nih.govmdpi.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Global Reactivity Descriptors: Properties such as ionization potential, electron affinity, and electronegativity can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Representative Electronic Properties Calculated via DFT for a Structurally Related Nicotinonitrile Derivative. mdpi.com
PropertyCalculated ValueSignificance
HOMO Energy-8.41 eVIndicates the energy of the outermost electrons available for donation.
LUMO Energy-0.40 eVRepresents the energy of the lowest-energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)8.01 eVA larger gap suggests higher chemical stability and lower reactivity.
Ionization Potential (IP)7.77 eVEnergy required to remove an electron from the molecule.
Surface Area329.44 ŲThe total surface area of the molecule.
Surface Volume350.32 ųThe total volume enclosed by the molecule's surface.

Molecular Docking and Simulation Studies in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jyoungpharm.org This method is crucial in drug discovery for understanding how a molecule like 2-(Methoxycarbonyl)phenyl isonicotinate (B8489971) might interact with a biological target. mdpi.com

The docking process involves:

Preparation: The 3D structures of both the ligand and the receptor are prepared. This includes adding hydrogen atoms and assigning atomic charges.

Sampling: The ligand's conformational flexibility is explored, and it is placed in numerous possible orientations within the receptor's binding site.

Scoring: A "scoring function" is used to estimate the binding affinity for each pose, typically reported in kcal/mol. derpharmachemica.com Lower binding energy values suggest a more favorable interaction. preprints.org

The results of a docking study identify the most stable binding pose and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the stability and flexibility of the complex over time, providing a more dynamic picture of the interaction. mdpi.compreprints.org

Table 2: Example of Molecular Docking Results for Potential Inhibitors Against a Target Receptor. preprints.org
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Smilagenin-8.56ARG98, GLU101, LYS112Hydrogen Bonds, Hydrophobic
Prasterone-8.37TYR72, ARG98Hydrogen Bond, Pi-Alkyl
Cannabinol-8.14GLU101, TYR72Hydrogen Bond, Pi-Pi Stacking
Control Ligand-7.50ARG98, GLU101Hydrogen Bonds

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design strategies used when the 3D structure of the biological target is unknown. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com A QSAR model is an equation that relates variations in activity to changes in molecular descriptors (e.g., physicochemical, topological, and electronic properties). mdpi.comnih.gov A robust QSAR model can predict the activity of new, unsynthesized molecules. mdpi.com

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.govunina.it These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov A pharmacophore model serves as a 3D query to screen large compound libraries for molecules that match the required features, aiding in the discovery of novel active compounds. mdpi.com

Table 3: Common Features Used in Pharmacophore Modeling.
Pharmacophoric FeatureAbbreviationDescription
Hydrogen Bond DonorHBDA group capable of donating a hydrogen atom to form a hydrogen bond (e.g., -OH, -NH).
Hydrogen Bond AcceptorHBAAn electronegative atom capable of accepting a hydrogen bond (e.g., carbonyl oxygen, pyridine (B92270) nitrogen).
Hydrophobic GroupHA nonpolar group that avoids contact with water (e.g., phenyl ring, alkyl chain).
Aromatic RingARA planar, cyclic, conjugated system of pi electrons (e.g., phenyl, pyridine).
Positive IonizablePIA group that can carry a positive charge at physiological pH (e.g., amine).
Negative IonizableNIA group that can carry a negative charge at physiological pH (e.g., carboxylic acid).

Conformational Analysis and Intermolecular Interactions (e.g., Host-Guest Systems)

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For a flexible molecule like 2-(Methoxycarbonyl)phenyl isonicotinate, which has rotatable bonds connecting its phenyl and pyridine rings, computational methods can identify the lowest-energy (most stable) conformations. nih.gov Understanding the preferred conformation is critical, as it often corresponds to the bioactive shape of the molecule when it interacts with a receptor.

Intermolecular interactions are the non-covalent forces between molecules. In the context of host-guest chemistry , a larger "host" molecule can form a complex with a smaller "guest" molecule. mdpi.com These systems are stabilized by interactions like hydrogen bonding, van der Waals forces, and pi-pi stacking. nih.govnih.gov Theoretical studies can model these interactions to predict the stability and structure of such complexes. For example, computational analysis could explore how this compound might fit within the cavity of a host like a cyclodextrin or calixarene, which could influence its solubility or reactivity. researchgate.netrsc.org

Chemometric Approaches for Spectral Data Correlation (e.g., Principal Component Analysis, Partial Least Squares, Principal Component Regression)

Chemometrics uses mathematical and statistical methods to extract meaningful information from chemical data. d-nb.info When analyzing complex spectroscopic data (such as NMR, IR, or Raman spectra) from multiple samples, chemometric techniques can identify patterns and correlations that are not obvious from visual inspection. nih.govmdpi.com

Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of a dataset. It transforms the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables called principal components (PCs), which capture the maximum variance in the data. PCA is often used for exploratory data analysis and sample classification. d-nb.info

Partial Least Squares (PLS) and Principal Component Regression (PCR) are supervised methods used to build predictive models. kaggle.com They are particularly useful when there are more variables than samples or when the variables are highly correlated. farmaciajournal.com For instance, PLS could be used to create a model that correlates the NMR spectra of a series of compounds with their biological activity, similar to QSAR but using spectral data directly. kaggle.comfarmaciajournal.com

These methods are powerful for quality control, mixture analysis, and correlating complex spectral fingerprints with specific chemical properties or biological outcomes. researchgate.net

Investigation of Reaction Mechanisms through Theoretical Models

Theoretical models, particularly those based on quantum chemistry, are instrumental in elucidating the detailed pathways of chemical reactions. researchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can understand how reactants are converted into products. nih.gov

This investigation involves:

Locating Stationary Points: Calculations are performed to identify the structures of reactants, products, and any intermediates.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. nih.gov

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Through these calculations, it is possible to distinguish between different possible mechanisms, such as a concerted (single-step) versus a stepwise (multi-step) pathway. rsc.org For this compound, theoretical models could be used to study its synthesis, hydrolysis, or reactions with nucleophiles, providing a detailed, atomistic understanding of the chemical transformations involved. researchgate.netnih.gov

Research on this compound Remains Largely Undisclosed in Key Chemical Science Applications

The isonicotinate moiety, a pyridine-4-carboxylate, is a well-established building block in the construction of coordination polymers and MOFs. Its nitrogen atom and carboxylate group provide effective coordination sites for metal ions, enabling the formation of diverse and stable structural frameworks. These materials often exhibit properties suitable for applications in gas separation, adsorption, and storage. However, specific research detailing the synthesis and performance of MOFs incorporating the this compound ligand, including data on surface area, pore size, and adsorption capacities for specific substrates, remains elusive.

Similarly, in the realm of polymer chemistry, while various monomers are employed to create advanced polymers and bioconjugates, there is no clear evidence of This compound being utilized in such strategies. The principles of bioconjugation involve the chemical linking of molecules to biomolecules, a field where functionalized organic ligands can play a crucial role. mdpi.com Yet, its specific application in this context has not been reported.

The development of novel sensors and functional constructs is another area where appropriately designed organic molecules are of great interest. Functionalized materials can be tailored for high sensitivity and selectivity towards specific analytes. Again, the scientific literature lacks specific examples of sensors or functional constructs based on This compound .

In the field of catalysis, the design of ligands is paramount to controlling the activity and selectivity of both homogeneous and heterogeneous catalytic systems. Metal complexes featuring tailored ligands can act as highly efficient catalysts for a wide range of organic transformations. While metal complexes with various nitrogen- and oxygen-donating ligands are extensively studied for their catalytic prowess, there are no specific reports on the catalytic performance of systems employing This compound as a key component. The influence of the methoxycarbonylphenyl group on the electronic and steric properties of a potential metal center, and thus on its catalytic behavior, has not been documented.

Research Applications of 2 Methoxycarbonyl Phenyl Isonicotinate in Interdisciplinary Chemical Sciences

Explorations in Medicinal Chemistry Research

The isonicotinate (B8489971) scaffold, a pyridine (B92270) ring substituted at the 4-position, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The compound 2-(Methoxycarbonyl)phenyl isonicotinate, which incorporates this key scaffold linked to a substituted phenyl ring, represents a versatile platform for the development of novel bioactive molecules. Its chemical architecture allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This section delves into its potential applications across various facets of modern drug discovery, from the synthesis of new derivatives to sophisticated computational design strategies.

The design and synthesis of novel derivatives from a lead compound are fundamental to medicinal chemistry. The isonicotinate scaffold itself is the basis for the well-known antitubercular drug isoniazid (B1672263), and its structure continues to inspire the creation of new analogues. nih.gov For this compound, its structure offers multiple points for chemical modification to generate a library of related compounds for biological screening.

Key synthetic strategies could include:

Amidation: The ester group can be converted into a wide array of amides by reacting it with various primary or secondary amines. This introduces new functional groups that can form different hydrogen bond interactions with a biological target and alter the molecule's lipophilicity and metabolic stability.

Hydrolysis and Re-esterification: Saponification of the methyl ester to the corresponding carboxylic acid provides a key intermediate. This acid can then be coupled with a diverse range of alcohols or phenols to generate new ester derivatives with varied steric and electronic properties.

Modification of the Phenyl Ring: The phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents that can modulate the electronic properties of the entire molecule or serve as handles for further chemical elaboration.

Modification of the Pyridine Ring: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the molecule's solubility and electronic distribution, potentially leading to new biological activities or improved pharmacokinetic profiles.

Based on the successful strategy of creating "mee-too" analogues of isoniazid by linking it to substituted anilines, a similar approach could be applied to derivatives of this compound. nih.gov For instance, after hydrolysis of the ester to the carboxylic acid, the resulting molecule could be linked to various bioactive amines or hydrazines to create hybrid molecules targeting specific enzymes or receptors. Research has shown that derivatives of isonicotinic acid can exhibit significant antimicrobial properties, and structural modifications are a key strategy to enhance this activity.

Modern drug discovery has been transformed by computational methods that enable the rational design of new therapeutic agents. nih.gov These techniques, which include structure-based and ligand-based virtual screening, allow for the efficient exploration of vast chemical spaces to identify promising candidates. nih.gov The structure of this compound is well-suited for such in silico approaches.

Rational Drug Design: If the biological target is known, molecular docking simulations can predict the binding pose of this compound within the active site. For example, many kinase inhibitors mimic the adenine (B156593) base of ATP by forming hydrogen bonds with the hinge region of the kinase domain. nih.gov The pyridine nitrogen and the carbonyl oxygen of the isonicotinate ester could potentially act as hydrogen bond acceptors, anchoring the molecule in a similar fashion. Computational models can then be used to design modifications that enhance binding affinity by introducing groups that form additional favorable interactions with the target protein.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a target. nih.govresearchoutreach.org These fragments are then optimized and grown into more potent, lead-like molecules. youtube.com The this compound molecule can be conceptually dissected into constituent fragments, such as the isonicotinate core or the methoxycarbonylphenyl group.

In an FBDD campaign, these individual fragments could be screened for binding to a target of interest. If a fragment shows binding, its structure provides a validated starting point for optimization. youtube.com A strategy known as fragment merging could be employed, where different fragments that bind to adjacent sites on the protein are linked together to create a larger, high-affinity molecule. researchoutreach.org For example, if the isonicotinate fragment was identified as a hit, it could be elaborated by "growing" different substituents from the phenyl ring position to explore and occupy adjacent pockets in the binding site, guided by structural information from X-ray crystallography or computational models. anr.fr

Understanding how a ligand recognizes and binds to its biological target at the molecular level is crucial for drug design. researchgate.net This involves identifying the specific non-covalent interactions—such as hydrogen bonds, ionic interactions, π-π stacking, and hydrophobic interactions—that stabilize the ligand-target complex. nih.gov

For a molecule like this compound, several key interactions can be anticipated, particularly if it were to target a protein kinase, a common target class for heterocyclic compounds. nih.gov

Hinge Binding: The pyridine nitrogen of the isonicotinate scaffold is a potential hydrogen bond acceptor, capable of interacting with the backbone amide protons in the hinge region of a kinase active site. nih.gov

Hydrophobic Interactions: The phenyl ring and the pyridine ring can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket. nih.gov

Additional H-Bonds: The carbonyl oxygen atoms of the ester groups could act as additional hydrogen bond acceptors, interacting with donor groups on the protein or with structured water molecules.

The affinity of these interactions is quantified by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A hypothetical SAR study could explore how modifications to the parent structure affect binding affinity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Designed Analogs
Compound IDModification from Parent StructureAnticipated Target InteractionPredicted Binding Affinity (IC50)
ParentThis compoundBaseline H-bond and hydrophobic interactions500 nM
Analog-1Replacement of methyl ester with ethyl esterIncreased hydrophobic interaction450 nM
Analog-2Hydrolysis of ester to carboxylic acid (-COOH)Potential for new H-bond/ionic interaction200 nM
Analog-3Addition of a 4'-chloro group to the phenyl ringFills a small hydrophobic pocket150 nM
Analog-4Conversion of ester to an amide (-CONHCH3)New H-bond donor capability100 nM

This table is illustrative and presents hypothetical data based on established medicinal chemistry principles to demonstrate how SAR is explored.

Lead optimization often requires significant structural changes to improve properties like potency, selectivity, or pharmacokinetics while retaining the desired biological activity. Scaffold hopping and isosteric replacement are two powerful strategies used for this purpose. bhsai.orgscispace.com

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a molecule with a structurally different one that maintains the same spatial arrangement of key functional groups. bhsai.orgnih.gov This can lead to novel chemical entities with improved properties or a different intellectual property profile. nih.gov For this compound, one could envision replacing the pyridine ring with other five- or six-membered heterocycles, such as a pyrimidine, a pyrazole, or even a non-aromatic ring, while retaining the substituted phenyl ester portion. For instance, replacing a phenyl motif with a pyridyl or pyrimidyl ring has been shown to enhance metabolic stability by introducing nitrogen atoms that can block sites of metabolism. niper.gov.in

Isosteric Replacement: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties (e.g., size, shape, electronic distribution). scispace.comajptr.com This is a more subtle modification than scaffold hopping and is used to fine-tune a compound's properties. nih.gov The structure of this compound offers several opportunities for isosteric replacement.

Carboxylic Acid Isosteres: The ester group, particularly after hydrolysis to a carboxylic acid, is a common site for isosteric replacement to improve membrane permeability or oral bioavailability. Known isosteres for a carboxylic acid include tetrazole, hydroxamic acid, and acylsulfonamide.

Ring Bioisosteres: The phenyl ring could be replaced by a bioisosteric heterocycle like thiophene (B33073) or pyridine. This can alter the molecule's dipole moment, solubility, and metabolic profile.

Functional Group Isosteres: Other minor replacements could include substituting a key hydrogen atom with fluorine to block metabolic oxidation or replacing a carbonyl group with a sulfone group to change electronic properties and hydrogen bonding capacity.

Table 2: Potential Isosteric Replacements for Functional Groups in this compound
Original GroupPotential IsostereRationale for Replacement
Ester (-COOCH3)Amide (-CONH2), TetrazoleImprove metabolic stability, alter H-bonding, mimic carboxylic acid. researchgate.net
Phenyl RingThiophene, Pyridine RingModulate electronics, solubility, and protein-ligand interactions. nih.gov
Pyridine RingPyrimidine, PyridazineAlter H-bonding vectors, improve metabolic stability. niper.gov.in
Carbonyl Oxygen (C=O)Sulfone (S=O)Modify electronic character and geometry. researchgate.net

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Complex Isonicotinate (B8489971) Architectures

The synthesis of isonicotinate esters, including 2-(Methoxycarbonyl)phenyl isonicotinate, traditionally involves the esterification of isonicotinic acid with a corresponding phenol (B47542). google.comresearchgate.netchemicalbook.com The direct esterification of isonicotinic acid with methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) in the presence of an acid catalyst represents a primary route to the target molecule. chemicalbook.comuomustansiriyah.edu.iq However, current research is focused on developing more efficient, selective, and environmentally benign synthetic methodologies.

One promising approach involves the use of activating agents to enhance the reactivity of the carboxylic acid group of isonicotinic acid. For instance, the conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride using reagents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) provides a highly reactive intermediate. mdpi.com This acid chloride can then be reacted with a substituted phenol, such as methyl salicylate, in the presence of a non-nucleophilic base like triethylamine (B128534) to afford the desired ester. mdpi.com This method often proceeds under mild conditions and can lead to high yields.

Another area of exploration is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct esterification of carboxylic acids and alcohols or phenols. researchgate.net While effective, this method can sometimes be complicated by the formation of by-products like N-acylureas. mdpi.com To circumvent these issues, researchers are investigating alternative coupling agents and reaction conditions that offer improved selectivity and easier purification.

The table below summarizes various synthetic approaches that can be adapted for the synthesis of complex isonicotinate esters like this compound.

Table 1: Synthetic Methodologies for Isonicotinate Esters

Method Reagents Conditions Advantages Potential Challenges
Direct Fischer Esterification Isonicotinic acid, Substituted Phenol, Acid Catalyst (e.g., H₂SO₄) Reflux Simple, cost-effective. google.comchemicalbook.com Reversible reaction, may require removal of water to drive to completion. uomustansiriyah.edu.iq
Acid Chloride Route Isonicotinic acid, Thionyl chloride (SOCl₂), DMF (cat.), Substituted Phenol, Triethylamine Room temperature or gentle heating High reactivity of the acid chloride, generally good yields. mdpi.com The acid chloride intermediate can be moisture-sensitive.

| Carbodiimide Coupling | Isonicotinic acid, Substituted Phenol, Dicyclohexylcarbodiimide (DCC), DMAP (cat.) | Room temperature | Mild reaction conditions. researchgate.net | Formation of N-acylurea by-products, purification can be challenging. mdpi.comnih.gov |

Future research in this area is expected to focus on catalyst development, including the use of solid-supported catalysts for easier separation and recycling, as well as flow chemistry approaches to enable continuous and scalable production of complex isonicotinate architectures.

Advanced Mechanistic Elucidation of Isonicotinate-Involved Processes

A deeper understanding of the reaction mechanisms involving isonicotinate esters is crucial for optimizing existing synthetic routes and designing new reactions. The hydrolysis of esters, a fundamental reaction, serves as a model for studying the reactivity of the ester linkage in this compound.

The hydrolysis of phenyl esters can be subject to general base catalysis. rsc.org In the neutral hydrolysis of esters, water itself can act as a catalyst. Theoretical studies suggest that for some esters, the reaction may proceed through a bifunctional catalysis mechanism, while for others, water autoionization followed by protonation of the ester or attack by hydroxide (B78521) ion may be the key steps. The mechanism can be influenced by the nature of the ester, particularly the electronic properties of the leaving group.

For isonicotinate esters, the pyridine (B92270) nitrogen adds another layer of complexity. It can be protonated under acidic conditions, which would significantly alter the electronic properties of the molecule and its reactivity. The kinetics and mechanism of hydrolysis of substituted phenyl benzoates have been studied, and these studies can provide insights into the behavior of this compound. researchgate.netsci-hub.se For instance, the rate-limiting step can be the formation or the collapse of a tetrahedral intermediate. researchgate.net

Future research will likely employ advanced kinetic studies, including the use of isotopic labeling, to probe the transition states of reactions involving isonicotinate esters. researchgate.netresearchgate.net These experimental approaches, combined with high-level computational modeling, will provide a more detailed picture of the reaction pathways and the factors that control reactivity and selectivity.

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational chemistry and experimental work is becoming increasingly vital in modern chemical research. For a molecule like this compound, computational methods can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental design.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. nih.gov These calculations can help in understanding the conformational preferences of the molecule and the distribution of electron density, which are key to its reactivity. For example, DFT can be used to calculate the energies of different conformers and the rotational barriers around the ester linkages.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool, particularly in the context of designing molecules with specific biological activities. researchgate.net By analyzing a series of related isonicotinate derivatives, QSAR models can be developed to correlate their structural features with their observed biological effects. This can help in predicting the activity of new, unsynthesized derivatives and prioritizing synthetic targets.

The table below lists some computational methods and their potential applications in the study of this compound.

Table 2: Computational Approaches for the Study of Isonicotinate Derivatives

Computational Method Application Potential Insights
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation, vibrational analysis. nih.gov Preferred conformations, bond lengths and angles, charge distribution, IR and Raman spectra prediction.
Molecular Dynamics (MD) Simulations Simulation of molecular motion over time. Conformational flexibility, solvent effects, interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity. researchgate.netnih.gov Prediction of biological activity for new derivatives, identification of key structural features for activity. nih.gov

| Docking Studies | Prediction of binding mode of a ligand to a receptor. | Identification of potential biological targets, understanding of ligand-receptor interactions. |

The future of this field lies in the development of more accurate and efficient computational models that can reliably predict the properties and behavior of complex molecules. The integration of machine learning and artificial intelligence with these computational methods holds the promise of accelerating the discovery and design of new isonicotinate-based compounds with desired functionalities.

Development of Next-Generation Isonicotinate-Based Functional Materials

The isonicotinate moiety is a versatile building block for the construction of functional materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The pyridine nitrogen and the carboxylate group of isonicotinic acid make it an excellent linker for the synthesis of a wide variety of MOFs with diverse structures and properties. rsc.orgrsc.orgresearchgate.netquickcompany.in

Isonicotinate-based MOFs have shown promise in a range of applications, including gas storage and separation, catalysis, and sensing. rsc.orgrsc.org The properties of these materials can be tuned by varying the metal center, the connectivity of the framework, and by introducing functional groups onto the isonicotinate linker. For instance, ultramicroporous iron-isonicotinate MOFs have demonstrated efficient CO₂/N₂ gas separation. rsc.org The reduced pore size allows for size-exclusion-based kinetic separation, while the pendant pyridine groups can interact favorably with CO₂ for thermodynamic separation. rsc.org

The use of a substituted isonicotinate, such as this compound, as a linker could lead to the formation of MOFs with unique properties. The methoxycarbonylphenyl group could influence the pore size and shape of the resulting MOF, and could also serve as a site for post-synthetic modification.

The table below highlights some examples of isonicotinate-based MOFs and their properties.

Table 3: Properties of Isonicotinate-Based Metal-Organic Frameworks

MOF Metal Center Linker Key Properties Potential Applications
MUV-26 Iron Isonicotinic acid Ultramicroporous, combines kinetic and thermodynamic gas separation. rsc.org CO₂/N₂ separation. rsc.org
[Co₄(CH₃COO)(in)₅(μ₃-OH)₂]·2H₂O Cobalt Isonicotinic acid High CO₂ uptake and selectivity over CH₄, spin-canting antiferromagnetic ordering. rsc.org Gas separation, magnetic materials, precursors for battery materials. rsc.org

| [Cu(INA)₂] | Copper | Isonicotinic acid | Stable framework, adsorptive properties for dyes. researchgate.net | Water remediation. researchgate.net |

Future research in this area will likely focus on the design and synthesis of novel isonicotinate-based MOFs with enhanced stability, selectivity, and functionality. The incorporation of more complex linkers, such as this compound, will be a key strategy in this endeavor. Furthermore, the development of MOF-polymer composite materials is an emerging area that could lead to materials with improved processability and performance.

Strategic Exploration of Isonicotinate Scaffolds in Chemical Biology and Drug Discovery Research

The isonicotinate scaffold is a prominent feature in a number of approved drugs and is a key building block in medicinal chemistry research. nih.gov The pyridine ring can participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The ester linkage can act as a linker to connect the isonicotinate core to other pharmacophoric fragments.

Structure-activity relationship (SAR) studies on isonicotinate derivatives have revealed key insights into how modifications to the scaffold can influence biological activity. nih.govnih.gov For example, the position and nature of substituents on the phenyl ring of a phenyl isonicotinate can have a significant impact on its potency and selectivity for a given biological target.

In the context of this compound, the methoxycarbonyl group at the ortho position of the phenyl ring introduces specific steric and electronic features. This substitution pattern could influence the molecule's ability to bind to target proteins and could also affect its pharmacokinetic properties, such as its metabolic stability.

The exploration of isonicotinate scaffolds in drug discovery is an active area of research. These scaffolds have been incorporated into molecules targeting a wide range of diseases, including inflammatory disorders, infectious diseases, and cancer. The versatility of the isonicotinate core allows for the generation of large and diverse chemical libraries for high-throughput screening.

Future directions in this field will involve the use of advanced screening technologies and computational methods to identify new biological targets for isonicotinate-based compounds. The development of targeted drug delivery systems, where the isonicotinate moiety could play a role in directing a drug to its site of action, is another exciting avenue of research. The continued exploration of the chemical space around the isonicotinate scaffold is likely to yield new and improved therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.